potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate
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Overview
Description
Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate is a chemical compound with the molecular formula C10H6FKN2S. It is known for its unique structure, which includes a pyrimidine ring substituted with a fluorophenyl group and a thiolate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate typically involves the reaction of 4-(4-fluorophenyl)pyrimidine-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced synthesis techniques and quality control measures ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those related to enzyme inhibition and receptor binding. The fluorophenyl and thiolate groups play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-(4-chlorophenyl)pyrimidine-2-thiolate
- Potassium 4-(4-bromophenyl)pyrimidine-2-thiolate
- Potassium 4-(4-methylphenyl)pyrimidine-2-thiolate
Uniqueness
Potassium 4-(4-fluorophenyl)pyrimidine-2-thiolate stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S.K/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXARQCHMPMZULM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FKN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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